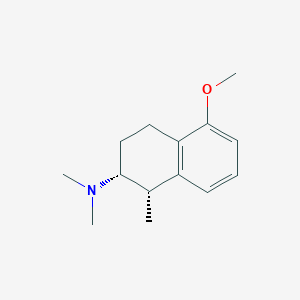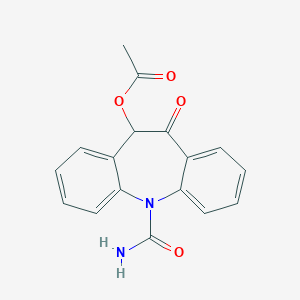
1-Methyl-5-methoxy-2-(dimethylamino)tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-methoxy-2-(dimethylamino)tetralin (MMT) is a synthetic compound that belongs to the class of phenethylamines. It is also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). MMT is a potent psychoactive compound that has been widely studied for its potential therapeutic applications. The aim of
Mechanism of Action
The exact mechanism of action of MMT is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. MMT also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. MMT may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
MMT has been shown to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMT has also been shown to induce changes in brain activity, including alterations in cortical activity and connectivity.
Advantages and Limitations for Lab Experiments
MMT has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effects, making it easier to study the acute effects of the compound. MMT is also relatively easy to synthesize and purify. However, MMT has several limitations for use in lab experiments. It is a potent psychoactive compound, which can make it difficult to control for subjective effects. MMT is also classified as a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on MMT. One area of interest is the potential use of MMT in the treatment of mental health disorders, including depression and anxiety. Another area of interest is the potential use of MMT in the treatment of cluster headaches. Further research is also needed to better understand the mechanism of action of MMT and its effects on brain function.
Synthesis Methods
The synthesis of MMT involves the reaction of 5-methoxyindole with N,N-dimethyltryptamine in the presence of a Lewis acid catalyst. The reaction yields MMT as a white crystalline powder. The purity of MMT can be improved by recrystallization or chromatographic purification.
Scientific Research Applications
MMT has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction. MMT has been shown to have a rapid onset of action and a short duration of effects, making it a promising candidate for use in psychotherapy. MMT has also been studied for its potential use in the treatment of cluster headaches.
properties
CAS RN |
102607-14-7 |
|---|---|
Product Name |
1-Methyl-5-methoxy-2-(dimethylamino)tetralin |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1S,2R)-5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-10-11-6-5-7-14(16-4)12(11)8-9-13(10)15(2)3/h5-7,10,13H,8-9H2,1-4H3/t10-,13+/m0/s1 |
InChI Key |
ZCNTYKAJYPYMNL-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCC2=C1C=CC=C2OC)N(C)C |
SMILES |
CC1C(CCC2=C1C=CC=C2OC)N(C)C |
Canonical SMILES |
CC1C(CCC2=C1C=CC=C2OC)N(C)C |
synonyms |
1-methyl-5-methoxy-2-(dimethylamino)tetralin AJ 118 AJ-118 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)




![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)